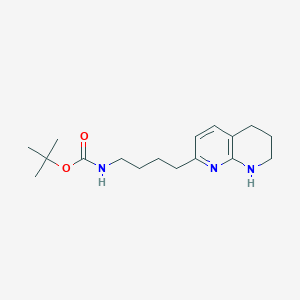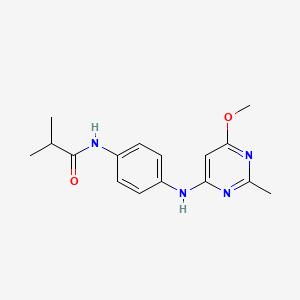![molecular formula C6H2ClFIN3 B2355166 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1638771-79-5](/img/structure/B2355166.png)
5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent-free synthesis and microwave-assisted reactions are explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural framework is investigated for anticancer, antiviral, and anti-inflammatory activities. The presence of multiple halogens can enhance the compound’s binding affinity to biological targets .
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The halogen atoms play a crucial role in enhancing the compound’s binding affinity through halogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
- 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
- 2-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Comparison: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is unique due to the presence of all three halogens (chlorine, fluorine, and iodine) on the pyrazolo[1,5-a]pyrimidine core. This tri-halogenation provides distinct reactivity and binding properties compared to compounds with fewer halogens. The combination of these halogens can enhance the compound’s stability, solubility, and overall biological activity .
Properties
IUPAC Name |
5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFIN3/c7-3-1-2-12-6(10-3)4(9)5(8)11-12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULZKKNRLVZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)F)I)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
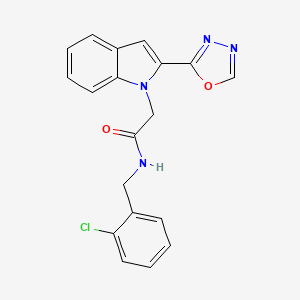
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)
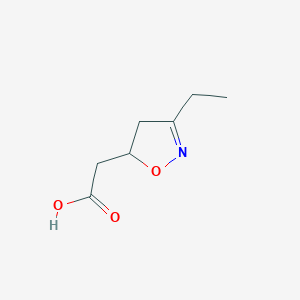
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)
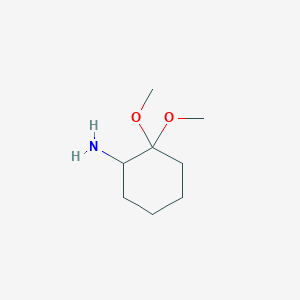
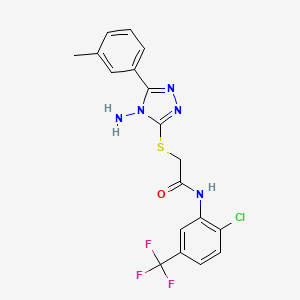
![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)

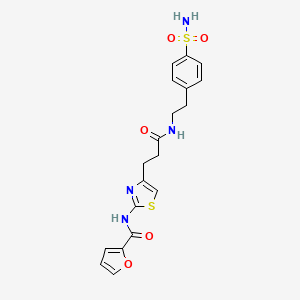
![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
